molecular formula C6H8N2OS B2380816 1-(2-(Methylamino)thiazol-5-yl)ethanone CAS No. 339022-27-4

1-(2-(Methylamino)thiazol-5-yl)ethanone

Cat. No. B2380816
CAS RN: 339022-27-4
M. Wt: 156.2
InChI Key: PERJPWBBSJQZKA-UHFFFAOYSA-N
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Description

“1-(2-(Methylamino)thiazol-5-yl)ethanone” is a chemical compound with the CAS Number: 339022-27-4 . It has a molecular weight of 157.22 . The compound is also known by the synonym "1-[2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one" .


Molecular Structure Analysis

The molecular structure of “1-(2-(Methylamino)thiazol-5-yl)ethanone” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including MTME, have shown promising antimicrobial effects. Researchers have synthesized compounds containing di-, tri-, and tetrathiazole moieties, similar to MTME. These derivatives were tested against various bacteria and fungi species. Notably, those with di- and trithiazole rings displayed potent activity, surpassing standard antibiotics . Further investigations into MTME’s specific mechanisms of action and its potential as an antimicrobial agent are warranted.

Antitumor and Cytotoxic Activity

In a related study, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides was synthesized. One of these compounds demonstrated significant cytotoxic effects on prostate cancer cells . MTME’s structural features may contribute to its potential antitumor properties, making it an interesting candidate for further exploration.

Molecular Modeling and Docking Studies

To understand MTME’s interactions with pathogen proteins, researchers conducted molecular docking studies. By simulating binding interactions, they gained insights into its potential biological applications. Such computational approaches help predict MTME’s behavior and guide experimental investigations .

Joint and Muscular Discomfort Management

Interestingly, thiazole-based drugs have been used to manage joint and muscular discomfort. For instance, fentiazac, a non-steroidal drug, contains a thiazole ring and has been effective in this context . While not directly related to MTME, this highlights the versatility of thiazole compounds in addressing various health conditions.

Anti-Inflammatory Properties

Although specific studies on MTME’s anti-inflammatory effects are scarce, thiazole derivatives in general have demonstrated anti-inflammatory activity . Investigating MTME’s potential in modulating inflammatory pathways could be worthwhile.

Analgesic and Anti-Cancer Activities

While direct evidence for MTME’s analgesic and anti-cancer effects is limited, its thiazole moiety aligns with other compounds known for these properties . Further research could explore MTME’s potential in pain management and cancer therapy.

properties

IUPAC Name

1-[2-(methylamino)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)5-3-8-6(7-2)10-5/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERJPWBBSJQZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methylamino)thiazol-5-yl)ethanone

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